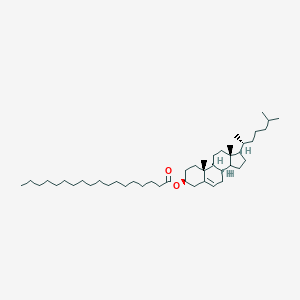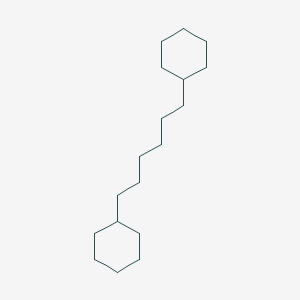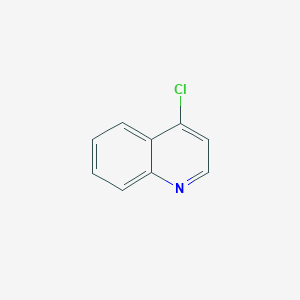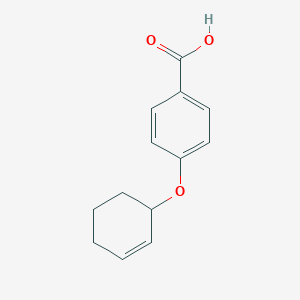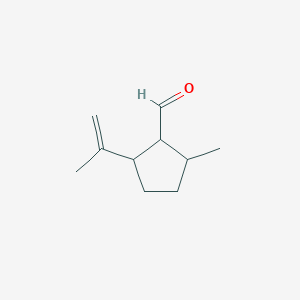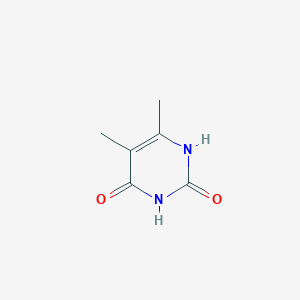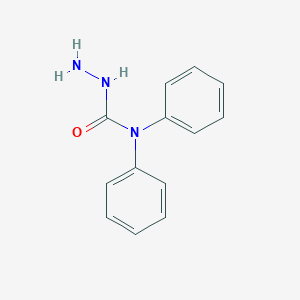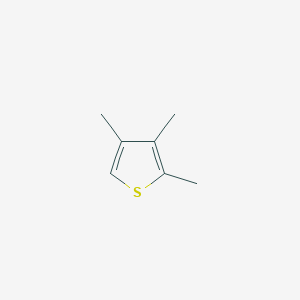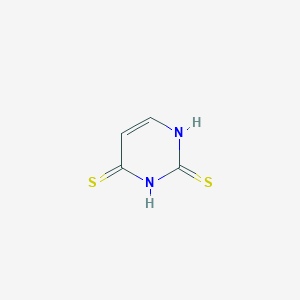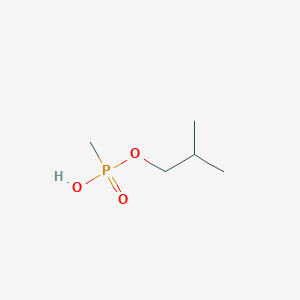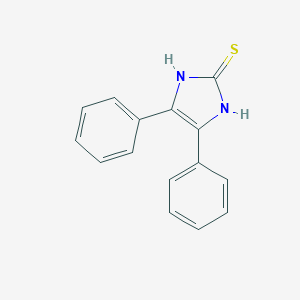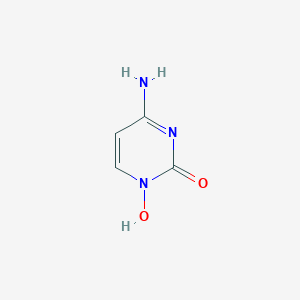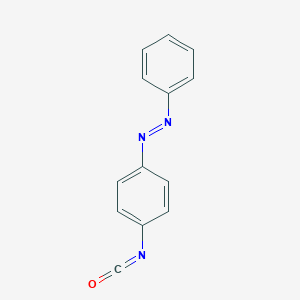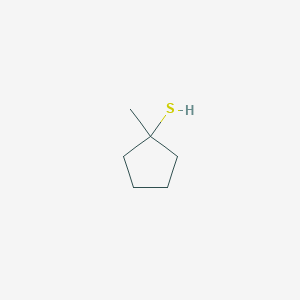
1-Methylcyclopentanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylcyclopentanethiol is an organic compound that is commonly used in scientific research. It is a colorless liquid with a strong odor and is also known as 1-methyl-1-cyclopentanethiol or 1-methyl-1-thiocyclopentane. This compound is used in various fields of research, including biochemistry, physiology, and pharmacology.
Wirkmechanismus
The mechanism of action of 1-methylcyclopentanethiol is not fully understood. However, it is believed that this compound acts as a thiol modifier and can react with cysteine residues in proteins. This can lead to changes in the conformation and activity of the protein. 1-Methylcyclopentanethiol can also react with other sulfur-containing compounds such as glutathione and hydrogen sulfide.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-methylcyclopentanethiol depend on the concentration and duration of exposure. At low concentrations, this compound has been shown to have antioxidant properties and can protect cells from oxidative stress. At high concentrations, 1-methylcyclopentanethiol can cause cytotoxicity and induce apoptosis in cells. In animal studies, this compound has been shown to have a hypotensive effect and can reduce blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-methylcyclopentanethiol in lab experiments is its high purity and stability. This compound is readily available from commercial sources and can be easily synthesized in the lab. However, one of the limitations of using 1-methylcyclopentanethiol is its strong odor, which can be unpleasant and can interfere with experiments. It is important to handle this compound with care and in a well-ventilated area.
Zukünftige Richtungen
There are several future directions for research on 1-methylcyclopentanethiol. One area of research is the study of its potential therapeutic effects in various diseases such as hypertension, diabetes, and cancer. Another area of research is the development of new methods for synthesizing this compound with higher yields and purity. The use of 1-methylcyclopentanethiol as a tool for studying the mechanism of action of enzymes and proteins is also an area of ongoing research.
Conclusion:
In conclusion, 1-methylcyclopentanethiol is an important compound in scientific research due to its unique properties. It is commonly used as a standard reference material in gas chromatography and mass spectrometry and is also used in biochemistry and physiology to study the mechanism of action of various enzymes and proteins. The biochemical and physiological effects of 1-methylcyclopentanethiol depend on the concentration and duration of exposure. Future research on this compound is focused on its potential therapeutic effects and the development of new synthesis methods.
Synthesemethoden
The synthesis of 1-methylcyclopentanethiol can be achieved through various methods. One of the commonly used methods is the reaction between cyclopentanone and methyl mercaptan in the presence of a catalyst such as zinc chloride. Another method involves the reaction between cyclopentanone and sodium hydrosulfide in the presence of a catalyst such as sodium hydroxide. The yield of 1-methylcyclopentanethiol can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
1-Methylcyclopentanethiol is widely used in scientific research due to its unique properties. It is commonly used as a standard reference material in gas chromatography and mass spectrometry. It is also used as a flavor and fragrance agent in the food industry. In biochemistry and physiology, 1-methylcyclopentanethiol is used as a tool to study the mechanism of action of various enzymes and proteins. It is also used to study the effect of sulfur-containing compounds on biological systems.
Eigenschaften
CAS-Nummer |
1638-95-5 |
|---|---|
Produktname |
1-Methylcyclopentanethiol |
Molekularformel |
C6H12S |
Molekulargewicht |
116.23 g/mol |
IUPAC-Name |
1-methylcyclopentane-1-thiol |
InChI |
InChI=1S/C6H12S/c1-6(7)4-2-3-5-6/h7H,2-5H2,1H3 |
InChI-Schlüssel |
XJWBHFDHEOPYNK-UHFFFAOYSA-N |
SMILES |
CC1(CCCC1)S |
Kanonische SMILES |
CC1(CCCC1)S |
Synonyme |
1-Methylcyclopentanethiol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




